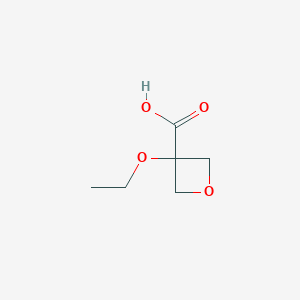
3-Ethoxyoxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxyoxetane-3-carboxylic acid is an organic compound characterized by the presence of an oxetane ring, an ethoxy group, and a carboxylic acid functional group The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxyoxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the ethoxy and carboxylic acid groups. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of ethyl 3-hydroxypropanoate with a strong acid can lead to the formation of the oxetane ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of organometallic intermediates and catalytic reactions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyoxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols.
Scientific Research Applications
3-Ethoxyoxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in drug synthesis.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethoxyoxetane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the oxetane ring can participate in ring-opening reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
3-Hydroxyoxetane-3-carboxylic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
3-Methoxyoxetane-3-carboxylic acid: Contains a methoxy group instead of an ethoxy group.
Oxetan-3-one: Lacks the carboxylic acid group but retains the oxetane ring.
Uniqueness: 3-Ethoxyoxetane-3-carboxylic acid is unique due to the combination of the ethoxy group and the carboxylic acid group on the oxetane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-ethoxyoxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c1-2-10-6(5(7)8)3-9-4-6/h2-4H2,1H3,(H,7,8) |
InChI Key |
CNOYWPRIKALCBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(COC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















